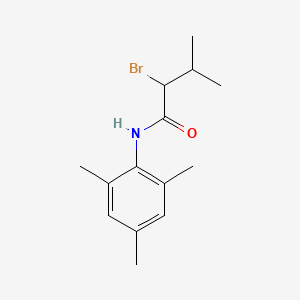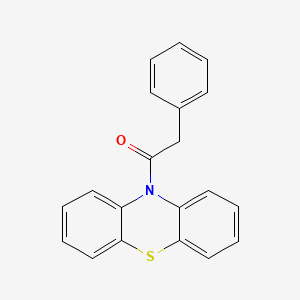![molecular formula C21H20F3NO4 B2692660 2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide CAS No. 1421483-90-0](/img/structure/B2692660.png)
2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the class of acetamides and is also known as BAY 41-8543.
Aplicaciones Científicas De Investigación
Enzymatic Modification for Antioxidant Production
The research by Adelakun et al. (2012) explores the enzymatic modification of 2,6-dimethoxyphenol, a compound structurally related to the one , to synthesize dimers with enhanced antioxidant capacity. The study demonstrates the laccase-mediated oxidation process in different solvents, revealing that specific conditions lead to the formation of a dimer with significantly higher antioxidant activity compared to the starting material. This process illustrates a novel approach to improving the functional properties of phenolic compounds through enzymatic modification (Adelakun et al., 2012).
Photoreactions and Potential for Cancer Therapy
Another aspect of scientific research involves understanding the photoreactions of related compounds. Watanabe et al. (2015) investigated the photoreactions of flutamide, a compound with a similar trifluoromethyl phenoxy structure, in different solvents. The study's insights into the photoreactivity of such compounds can guide the development of cancer therapies, highlighting the compound's potential in photodynamic therapy and the importance of solvent choice in its reactivity and stability (Watanabe et al., 2015).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research by Rani et al. (2014) on synthesized 2-(substituted phenoxy) acetamide derivatives, including compounds with structural similarities to the compound , demonstrates potential anticancer, anti-inflammatory, and analgesic properties. This study provides a basis for the development of new therapeutic agents, showcasing the compound's multifaceted applications in medical research (Rani et al., 2014).
Electrochemical Properties for Material Science
The investigation into the electrochemical properties of tetrasubstituted tetraphenylethenes by Schreivogel et al. (2006) explores the synthesis and application of compounds with acetamide functionalities. This research highlights the potential use of such compounds in electronic materials, where their electrochemical properties can be harnessed for applications in organic electronics and photonics (Schreivogel et al., 2006).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO4/c1-27-18-9-8-15(12-19(18)28-2)13-20(26)25-10-3-4-11-29-17-7-5-6-16(14-17)21(22,23)24/h5-9,12,14H,10-11,13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIAHTJFNLVDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2692577.png)
![6-tert-butyl-8-{[(E)-(2-iodophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2692579.png)
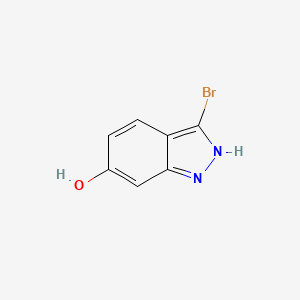
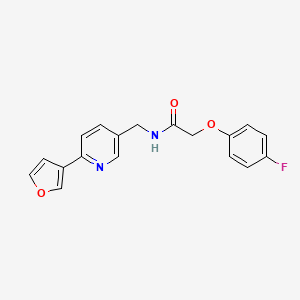
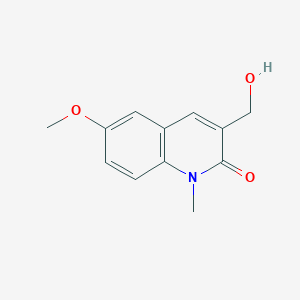
![N-(2,3-dimethoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2692587.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2692589.png)
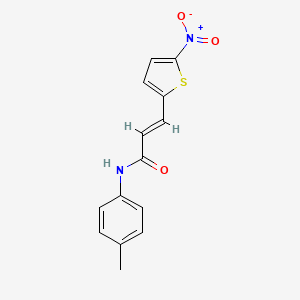

![1-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2692595.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2692596.png)
